2-Cl-Z Group is ~50× More Acid-Stable than Unsubstituted Z
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group exhibits markedly higher acid stability compared to the unsubstituted benzyloxycarbonyl (Z) group. In 50:50 (v/v) trifluoroacetic acid–dichloromethane at 20 °C, the first‑order deprotection rate constant for 2‑Cl‑Z is ~50‑fold lower than that for Z [1]. This differential stability is critical in Boc‑based solid‑phase peptide synthesis (SPPS), where the Boc group is removed repeatedly with TFA while the ε‑amine protecting group must remain intact until the final HF cleavage [2].
| Evidence Dimension | Acid Stability (First‑Order Deprotection Rate) |
|---|---|
| Target Compound Data | k(2‑Cl‑Z) ≈ k(Z)/50 |
| Comparator Or Baseline | Boc‑Lys(Z)‑OSu (Z = benzyloxycarbonyl) |
| Quantified Difference | ~50‑fold more stable |
| Conditions | 50:50 (v/v) TFA–DCM, 20 °C |
Why This Matters
A 50‑fold stability increase directly translates to higher crude peptide purity and reduced side‑product formation in Boc‑SPPS, justifying the selection of the 2‑Cl‑Z derivative over the unsubstituted Z analog.
- [1] Ericson, C.; et al. Use of chlorinated benzyloxycarbonyl protecting groups to eliminate Nε-branching at lysine during solid-phase peptide synthesis. Int. J. Pept. Protein Res. 1990, 35 (4), 349–356. View Source
- [2] Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109 (6), 2455–2504. View Source
